4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
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Overview
Description
4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is an organic compound characterized by the presence of a bromine atom, a nitro group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline typically involves multiple steps. One common approach is to start with the nitration of a benzodioxole derivative to introduce the nitro group. This is followed by the bromination of an aniline derivative to introduce the bromine atom. The final step involves the condensation of the brominated aniline with the nitro-benzodioxole derivative under mild conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and catalysts such as palladium nanocrystals supported on covalent organic frameworks (COFs) to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can yield various substituted aniline derivatives .
Scientific Research Applications
4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-bromoaniline: A simpler compound with similar bromine substitution but lacking the nitro and benzodioxole groups.
4-bromo-N,N-dimethyl-3-nitroaniline: Contains a dimethylamino group in addition to the bromine and nitro groups.
4-bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of the benzodioxole moiety.
Uniqueness
The combination of the bromine, nitro, and benzodioxole groups provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C14H9BrN2O4 |
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Molecular Weight |
349.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H9BrN2O4/c15-10-1-3-11(4-2-10)16-7-9-5-13-14(21-8-20-13)6-12(9)17(18)19/h1-7H,8H2 |
InChI Key |
LXQZMVCAHMKVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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